2-Aminofluorobenzene-3,4,5,6-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminofluorobenzene-3,4,5,6-d4 is a deuterated derivative of 2-aminofluorobenzene, where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofluorobenzene-3,4,5,6-d4 typically involves the deuteration of 2-aminofluorobenzene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the selective replacement of hydrogen atoms with deuterium at the desired positions on the benzene ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to facilitate the deuteration process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminofluorobenzene-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Nitro-2-aminofluorobenzene-3,4,5,6-d4
Reduction: Aniline derivatives
Substitution: Various substituted fluorobenzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Aminofluorobenzene-3,4,5,6-d4 is widely used in scientific research due to its deuterated nature, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of advanced materials and as a standard in analytical techniques such as NMR spectroscopy
Wirkmechanismus
The mechanism of action of 2-Aminofluorobenzene-3,4,5,6-d4 largely depends on its application. In metabolic studies, the deuterium atoms act as non-radioactive tracers, allowing researchers to follow the compound’s transformation and interaction with biological molecules. The presence of deuterium can also influence the compound’s reactivity and stability, providing insights into reaction pathways and mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminofluorobenzene: The non-deuterated analog of 2-Aminofluorobenzene-3,4,5,6-d4.
Fluorobenzene: A simpler analog lacking the amino group.
2-Aminotoluene: Similar structure but with a methyl group instead of fluorine.
Uniqueness
This compound is unique due to its deuterium atoms, which provide distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking in metabolic studies and can enhance the stability and reactivity of the compound in various chemical reactions .
Eigenschaften
CAS-Nummer |
646502-91-2 |
---|---|
Molekularformel |
C6H6FN |
Molekulargewicht |
115.14 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D |
InChI-Schlüssel |
FTZQXOJYPFINKJ-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)F)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.